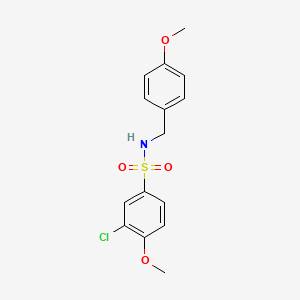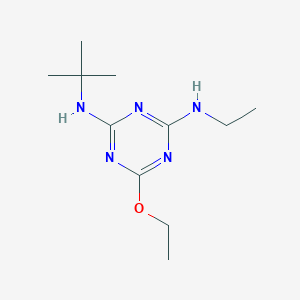![molecular formula C15H21NOS B5876191 1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
1-{[(4-methylbenzyl)thio]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-methylbenzyl)thio]acetyl}piperidine, also known as MBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience research.
科学的研究の応用
1-{[(4-methylbenzyl)thio]acetyl}piperidine has been found to have potential applications in medicinal chemistry and neuroscience research. In medicinal chemistry, this compound has been studied for its antitumor and antifungal properties. In neuroscience research, this compound has been used as a ligand for the dopamine transporter and as a tool for studying the dopamine system in the brain.
作用機序
1-{[(4-methylbenzyl)thio]acetyl}piperidine acts as a dopamine transporter inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. This compound has also been found to have affinity for other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. Increased dopamine levels in the brain can lead to various effects, such as increased locomotor activity, reward-seeking behavior, and addiction. This compound has also been found to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can have additional effects on behavior and mood.
実験室実験の利点と制限
One advantage of using 1-{[(4-methylbenzyl)thio]acetyl}piperidine in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of the dopamine system. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.
将来の方向性
There are several future directions for research on 1-{[(4-methylbenzyl)thio]acetyl}piperidine. One area of interest is the development of this compound analogs with improved specificity or potency. Another area of interest is the use of this compound as a tool for studying the role of the dopamine system in various behaviors and disorders, such as addiction and Parkinson's disease. Additionally, further research is needed to understand the potential side effects and toxicity of this compound and its analogs, as well as their potential for therapeutic use in humans.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry and neuroscience research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for therapeutic use and as tools for studying the dopamine system in the brain.
合成法
The synthesis of 1-{[(4-methylbenzyl)thio]acetyl}piperidine involves the reaction of piperidine with 4-methylbenzyl chloride and thioacetic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-5-7-14(8-6-13)11-18-12-15(17)16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQDEYOSLJOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

